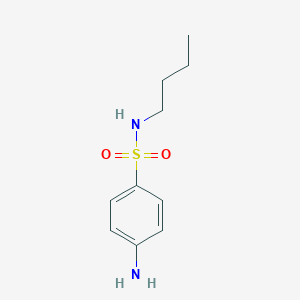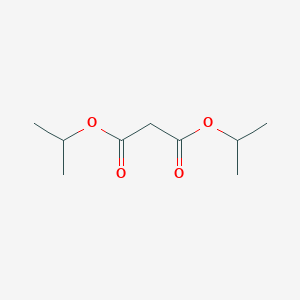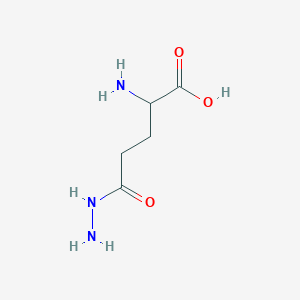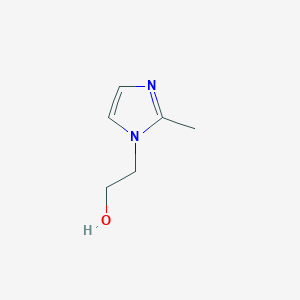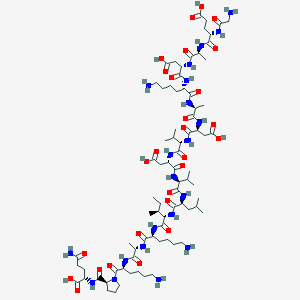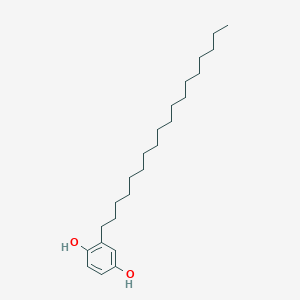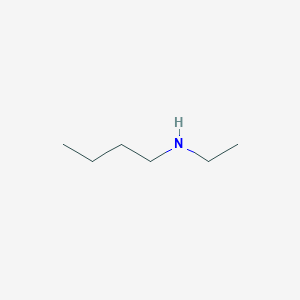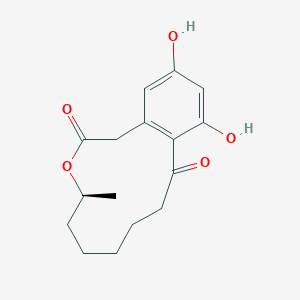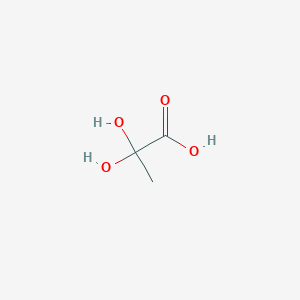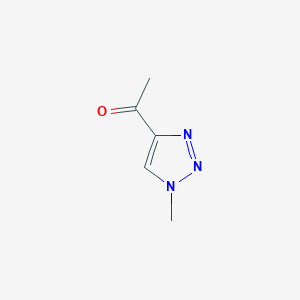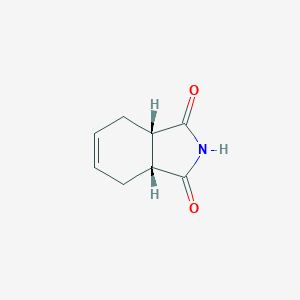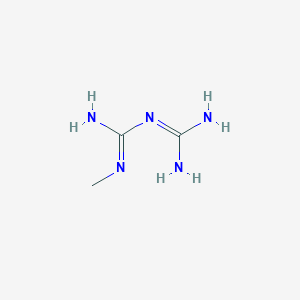
1-Methylbiguanide
描述
1-Methylbiguanide is a chemical compound with the molecular formula C3H9N5. It is a derivative of biguanide and is known for its various applications in scientific research and industry. The compound is characterized by its high solubility in water and its ability to form stable salts with acids.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylbiguanide can be synthesized through the reaction of dimethylamine hydrochloride with dicyandiamide. The reaction is typically carried out under reflux conditions using solvents such as water, methanol, ethanol, toluene, xylene, or butanol. The reaction time can vary from 2 to 48 hours depending on the solvent and other reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction and recrystallization to purify the final product .
化学反应分析
Types of Reactions: 1-Methylbiguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while substitution reactions can produce a variety of substituted biguanides .
科学研究应用
1-Methylbiguanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-Methylbiguanide involves its interaction with mitochondrial complex I, leading to the inhibition of mitochondrial respiration. This inhibition causes a decrease in ATP production and an increase in the AMP/ATP ratio, which activates AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and mediates various downstream effects, including the inhibition of gluconeogenesis in the liver and the activation of glucose uptake in muscles .
相似化合物的比较
Metformin: A widely used anti-diabetic drug with a similar mechanism of action.
Phenformin: Another biguanide with anti-diabetic properties but with a higher risk of lactic acidosis.
Buformin: Similar to metformin but less commonly used due to its side effects.
Uniqueness: 1-Methylbiguanide is unique in its specific molecular structure, which allows it to interact with mitochondrial complex I and activate AMPK. Unlike some other biguanides, it has a distinct profile of biological activity and potential therapeutic applications .
属性
IUPAC Name |
1-(diaminomethylidene)-2-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5/c1-7-3(6)8-2(4)5/h1H3,(H6,4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPWQEHTPOFCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167032 | |
| Record name | 1-Methylbiguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-00-3 | |
| Record name | 1-Methylbiguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylbiguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLBIGUANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9BB0L32CH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-methylbiguanide being investigated as a potential tool for assessing renal function?
A1: Organic cation transporters (OCTs), specifically OCT2, play a crucial role in the renal excretion of various drugs and endogenous compounds. These transporters are primarily located in the proximal tubule of the kidney, a region often affected in kidney diseases. [] Metformin, a widely prescribed medication for type 2 diabetes, is known to target OCT2. [] The research explores the use of a radiolabeled form of metformin, Carbon-11-labeled metformin (11C-metformin), as a Positron Emission Tomography (PET) tracer. The study investigates whether the uptake and clearance of 11C-metformin can provide insights into OCT2 function and, consequently, overall renal function. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




